3,3-Dibromopropanoic acid
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Overview
Description
3,3-Dibromopropanoic acid is an organic compound with the molecular formula C3H4Br2O2. It is a colorless to white crystalline solid with a distinct, pungent odor. This compound is known for its significant reactivity due to the presence of two bromine atoms attached to the propanoic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dibromopropanoic acid can be synthesized through several methods:
Bromination of Propanoic Acid: One common method involves the bromination of propanoic acid using bromine in the presence of a catalyst such as phosphorus tribromide.
Hydrolysis of 3,3-Dibromopropionyl Chloride: Another method involves the hydrolysis of 3,3-dibromopropionyl chloride in the presence of water or a dilute acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, where propanoic acid is treated with bromine in the presence of a catalyst. The reaction is carefully monitored to ensure high yield and purity of the final product .
Types of Reactions:
Reduction: Reduction of this compound can lead to the formation of 3-bromopropanoic acid or propanoic acid.
Substitution: The bromine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed:
Scientific Research Applications
3,3-Dibromopropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-dibromopropanoic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
3,3-Dibromopropanoic acid can be compared with other similar compounds such as:
2,3-Dibromopropanoic Acid: Similar in structure but with bromine atoms on different carbon atoms, leading to different reactivity and applications.
3-Bromopropanoic Acid: Contains only one bromine atom, resulting in different chemical properties and uses.
Uniqueness: The presence of two bromine atoms in this compound makes it highly reactive and versatile in various chemical reactions, distinguishing it from its analogs .
Properties
CAS No. |
5469-80-7 |
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Molecular Formula |
C3H4Br2O2 |
Molecular Weight |
231.87 g/mol |
IUPAC Name |
3,3-dibromopropanoic acid |
InChI |
InChI=1S/C3H4Br2O2/c4-2(5)1-3(6)7/h2H,1H2,(H,6,7) |
InChI Key |
NFWAKSARCKVZTF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Br)Br)C(=O)O |
Origin of Product |
United States |
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